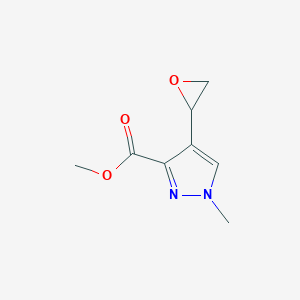
3-chloro-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-propanone, also known as “3C-POB”, is a synthetic compound belonging to the benzoxazinone family. Benzoxazinones are a class of compounds that have been studied for their potential use in medicinal and agricultural applications. 3C-POB is a relatively new compound and has been found to have a wide range of applications, including in scientific research and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Polybenzoxazine Development
Polybenzoxazine materials have been developed using renewable resources, highlighting an innovative approach towards sustainable material science. For example, phloretic acid, a naturally occurring phenolic compound, has been explored as a sustainable alternative to phenol for enhancing the reactivity towards benzoxazine ring formation. This approach not only supports the development of almost 100% bio-based benzoxazine materials but also paves the way for their application in various domains due to their suitable thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).
Chiral Synthesis Applications
The compound's derivatives have been used in the asymmetric synthesis of chiral intermediates for antidepressant drugs. A study demonstrated the use of Saccharomyces cerevisiae reductase for the high enantioselective synthesis of (S)-3-chloro-1-phenyl-1-propanol, a key intermediate in pharmaceutical production, achieving an enantiomeric excess value of 100% (Choi et al., 2010).
Heterocyclic Compound Synthesis
Research on 3-(4-Phenyl) benzoyl propionic acid derivatives, closely related to the target compound, has contributed to the synthesis of various heterocyclic compounds like furanones, pyrrolinones, and benzoxazinones. These compounds' diverse reactivities toward nucleophiles have been reported, indicating their potential in synthesizing a wide range of biologically and industrially relevant molecules (Soliman et al., 2010).
Advanced Polymer Structures and Properties
A study on multifunctional benzoxazines showed that derivatives from phenol-, resorcinol-, and phloroglucinol lead to monomers with varying oxazine functionalities. The polymerization behavior and thermal properties of these monomers indicate their applicability in creating materials with diverse polymer structures and enhanced properties (Soto et al., 2016).
Polymerization Kinetics and Mechanisms
Investigations into the polymerization kinetics and mechanisms of aromatic polybenzoxazines have shown that blending these compounds with thermoplastic oligomers can initiate polymerization without affecting the kinetics adversely. This research offers insights into creating interpenetrating network structures with enhanced thermal stability, opening avenues for the development of materials with superior performance characteristics (Hamerton et al., 2014).
Eigenschaften
IUPAC Name |
3-chloro-1-(3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c18-11-10-17(20)19-14-8-4-5-9-16(14)21-12-15(19)13-6-2-1-3-7-13/h1-9,15H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXOQVDAIKPIEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C2O1)C(=O)CCCl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(benzo[d][1,3]dioxol-5-yl)-3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2920377.png)


![4-fluoro-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2920382.png)



![[1-[(Pyrido[3,4-d]pyrimidin-4-ylamino)methyl]cyclopropyl]methanol](/img/structure/B2920388.png)
![2-(diethylamino)-3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2920389.png)
![4-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfide](/img/structure/B2920390.png)

![3-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B2920395.png)